molecular formula C7H10F3NO B13544807 5-(Trifluoromethyl)azepan-2-one

5-(Trifluoromethyl)azepan-2-one

Cat. No.: B13544807
M. Wt: 181.16 g/mol
InChI Key: GAHPKOPLKIHIOG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)azepan-2-one is an organic compound known for its unique chemical structure and properties. It belongs to a class of compounds called fluorinated azepanones or trifluoromethylated azepanones. The compound has a molecular formula of C7H10F3NO and a molecular weight of 181.16 g/mol . Its structure features a seven-membered azepane ring with a trifluoromethyl group attached at the fifth position and a ketone group at the second position .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of azepan-2-one using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)azepan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted azepanones depending on the nucleophile used.

Scientific Research Applications

5-(Trifluoromethyl)azepan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)azepan-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, acidity, and hydrogen bonding capabilities, which in turn affect its biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyrrolidin-2-one: A five-membered ring analog with similar properties.

    5-(Trifluoromethyl)piperidin-2-one: A six-membered ring analog with comparable chemical behavior.

Uniqueness

5-(Trifluoromethyl)azepan-2-one is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

5-(trifluoromethyl)azepan-2-one

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)5-1-2-6(12)11-4-3-5/h5H,1-4H2,(H,11,12)

InChI Key

GAHPKOPLKIHIOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCC1C(F)(F)F

Origin of Product

United States

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